molecular formula C19H21N3O6 B14946096 ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate

ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate

Cat. No.: B14946096
M. Wt: 387.4 g/mol
InChI Key: VMMQIXVPVDDMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a pyrrole ring, a pyrazine ring, and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a substituted phenylhydrazine with an appropriate diketone to form the pyrazine ring. This is followed by esterification reactions to introduce the ethyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine and pyrrole derivatives with ester functional groups. Examples include:

Uniqueness

The uniqueness of ETHYL 4-{1-[4-(METHOXYCARBONYL)PHENYL]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H21N3O6

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H21N3O6/c1-3-28-19(26)21-10-8-20(9-11-21)15-12-16(23)22(17(15)24)14-6-4-13(5-7-14)18(25)27-2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

VMMQIXVPVDDMBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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